![molecular formula C18H23N3O5S B2798816 N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 1240853-10-4](/img/structure/B2798816.png)
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide, commonly known as CSP-1103, is a novel compound that has garnered attention in the scientific community due to its potential therapeutic applications. CSP-1103 belongs to the class of compounds called positive allosteric modulators (PAMs) that selectively target the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
CSP-1103 selectively targets the mGluR5, a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity, learning, and memory. CSP-1103 acts as a positive allosteric modulator, meaning it enhances the activity of the receptor without directly activating it. This results in increased signaling through the mGluR5 pathway, which has been shown to have beneficial effects on neuronal function.
Biochemical and Physiological Effects:
CSP-1103 has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in their environment. This is achieved by increasing the activity of the mGluR5 pathway, which leads to increased calcium influx and activation of downstream signaling cascades. CSP-1103 has also been shown to improve cognitive function in animal models, including learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CSP-1103 is its selectivity for the mGluR5 receptor, which reduces the risk of off-target effects. Additionally, CSP-1103 has good oral bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for therapeutic development. However, one limitation of CSP-1103 is its relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on CSP-1103. One potential application is in the treatment of addiction, as preclinical studies have shown that CSP-1103 can reduce drug-seeking behavior in animal models. Additionally, CSP-1103 may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, as it has been shown to improve cognitive function and reduce neuronal damage in animal models. Further research is also needed to optimize the pharmacokinetic properties of CSP-1103 and to develop more potent and selective compounds targeting the mGluR5 receptor.
In conclusion, CSP-1103 is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for the mGluR5 receptor and ability to enhance synaptic plasticity make it an attractive candidate for therapeutic development. Further research is needed to optimize its pharmacokinetic properties and to explore its potential in treating addiction and neurodegenerative disorders.
Synthesemethoden
The synthesis of CSP-1103 involves a multistep process that requires specialized knowledge and expertise. The first step involves the preparation of 4-(morpholine-4-sulfonyl)phenol, which is then reacted with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent to form N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide. The purity of the final compound is determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
CSP-1103 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CSP-1103 can enhance cognitive function, reduce anxiety, and alleviate symptoms of depression. CSP-1103 has also been investigated as a potential treatment for addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c19-14-18(7-1-2-8-18)20-17(22)13-26-15-3-5-16(6-4-15)27(23,24)21-9-11-25-12-10-21/h3-6H,1-2,7-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWDNUIOSUBMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)
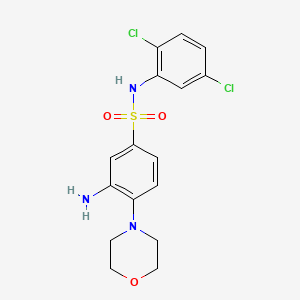
![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)
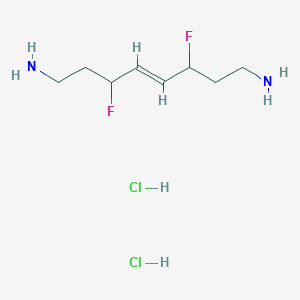
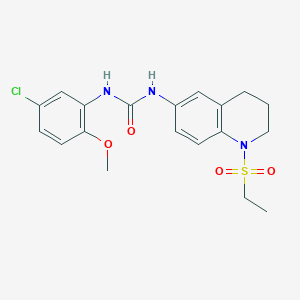
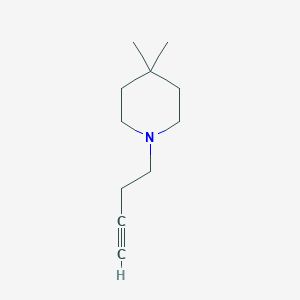
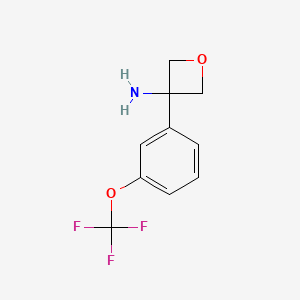
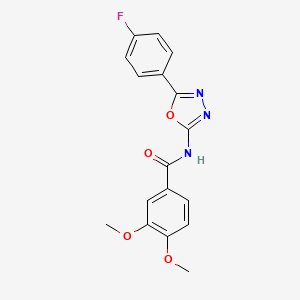
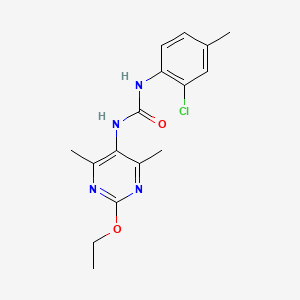
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2798751.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)
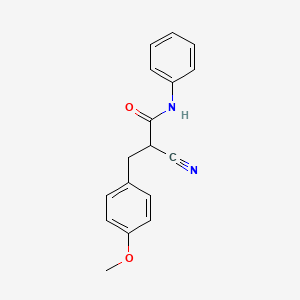
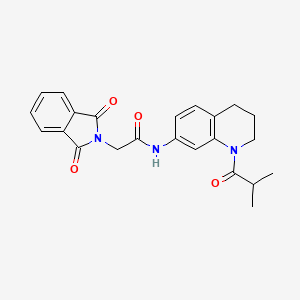
![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)